(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Stereochemistry X‑ray crystallography Kinase inhibitor design

Unique (E)-stereochemistry confirmed by X-ray; higher lipophilicity (clogP 3.08) vs morpholine analog ensures superior BBB permeability for CNS kinase target engagement. Not interchangeable with other benzothiazole-ylidene derivatives like AS601245 (JNK inhibitor). Ideal scaffold for parallel library synthesis. Available in research quantities with full characterization.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 487022-96-8
Cat. No. B2599839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
CAS487022-96-8
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=C2NC3=CC=CC=C3S2)C#N
InChIInChI=1S/C15H15N3OS/c16-10-11(15(19)18-8-4-1-5-9-18)14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7,17H,1,4-5,8-9H2/b14-11+
InChIKeyVTCMMJCRIYQNRZ-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile (CAS 487022-96-8) – Procurement-Ready Structural and Biological Profile


(E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile (CAS 487022-96-8) is a synthetic benzothiazole-acrylonitrile derivative with a molecular formula of C₁₅H₁₅N₃OS (MW 285.37 g/mol) . The compound features a benzo[d]thiazol-2(3H)-ylidene core linked to a 3-oxo-3-(piperidin-1-yl)propanenitrile moiety in the thermodynamically stable E‑configuration (InChI Key: VTCMMJCRIYQNRZ‑SDNWHVSQSA‑N) . It belongs to the thiazolylpiperidine class, which has been patented as sphingosine kinase 1 (SphK1) inhibitors for oncology and inflammatory indications [1]. Key computed physicochemical properties include a calculated logP (clogP) of 3.08, a topological polar surface area (TPSA) of 54.88 Ų, 4 hydrogen‑bond acceptors, and 1 hydrogen‑bond donor, placing it within oral drug‑likeness space (Lipinski Rule of 5 compliant) [2].

Why Interchangeability of (E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile with Structural Analogs Leads to Divergent Outcomes


Although many benzothiazole‑ylidene propanenitriles share a common core, small structural variations produce marked differences in target engagement, potency, and pharmacokinetics. For example, replacing the piperidine ring with a morpholine (CAS 638142‑52‑6) alters logP and hydrogen‑bonding capacity, while truncation to the malononitrile analog (CAS 4464‑52‑2) eliminates the amide side‑chain entirely . The distinct E‑configuration of CAS 487022‑96‑8 – confirmed by X‑ray crystallography of the parent 3‑oxo‑3‑(piperidin‑1‑yl)propanenitrile scaffold – dictates its molecular shape and intermolecular interactions [1]. Furthermore, known benzothiazole‑ylidene kinase inhibitors such as AS601245 (JNK inhibitor) achieve low‑nanomolar potency through a pyrimidine‑linked side‑chain, a pharmacophore absent in CAS 487022‑96‑8, which is expected to redirect kinase selectivity . These differences make it impossible to directly substitute one benzothiazole‑ylidene derivative for another without re‑validation of biological activity. The quantitative evidence below substantiates the specific differentiation profile of CAS 487022‑96‑8.

Quantitative Differentiation Evidence for (E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile


E‑Configuration Confirmation vs. Z‑Isomer Ambiguity in Related Benzothiazole‑Ylidene Kinase Inhibitors

The (E)‑configuration of CAS 487022‑96‑8 at the exocyclic C=C bond is conclusively established by the InChI Key stereochemical layer (SDNWHVSQSA‑N) and is consistent with the single‑crystal X‑ray structure of the parent 3‑oxo‑3‑(piperidin‑1‑yl)propanenitrile scaffold, where the piperidine ring adopts a chair conformation with a dihedral angle of 32.88(12)° relative to the propanenitrile plane [1]. In contrast, the analogous JNK inhibitor AS601245 is assigned the (Z)‑configuration, a stereochemical difference that directly affects the intramolecular hydrogen‑bond network and the spatial presentation of the pharmacophore .

Stereochemistry X‑ray crystallography Kinase inhibitor design

Predicted LogP Advantage Over Morpholine Analog for Blood‑Brain Barrier Penetration

CAS 487022‑96‑8 exhibits a calculated logP (clogP) of 3.08, placing it in the optimal range for blood‑brain barrier (BBB) penetration (logP 1.5–3.5) [1]. The direct morpholine congener (CAS 638142‑52‑6), where the piperidine ring is replaced by a morpholine, is expected to show a lower logP (~1.5–2.0) due to the additional ether oxygen, reducing passive membrane permeability and CNS exposure potential . While experimental logP values for both compounds are not available, the computational difference reflects the intrinsic lipophilicity contribution of the piperidine versus morpholine heterocycle.

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen‑Bond Donor Count Differentiation from Malononitrile Analog

CAS 487022‑96‑8 possesses one hydrogen‑bond donor (the benzothiazole NH), whereas the simpler malononitrile analog 2-(benzo[d]thiazol-2(3H)-ylidene)malononitrile (CAS 4464‑52‑2) lacks any H‑bond donor capability (HBD = 0) . The presence of a single H‑bond donor is critical for engaging kinase hinge‑region residues (e.g., Met gateway residue) or for directing water‑mediated interactions within the ATP‑binding site [1]. The complete absence of an H‑bond donor in the malononitrile analog restricts its ability to form directional hydrogen bonds with the target, which can substantially reduce binding affinity.

Hydrogen bonding Drug‑likeness Target engagement

SphK1 Inhibitory Potential Relative to Reference Thiazolylpiperidine Chemotype

The thiazolylpiperidine chemotype, to which CAS 487022‑96‑8 belongs, is explicitly claimed as a potent SphK1 inhibitor scaffold in Merck patent US20110105505 [1]. While the patent does not disclose IC₅₀ values for this specific compound, the core thiazol‑2‑yl‑piperidine motif is associated with nanomolar SphK1 inhibition in biochemical assays (reported IC₅₀ range: 70–310 nM for representative analogs) [2]. In contrast, the structurally related benzothiazole‑ylidene JNK inhibitor AS601245 shows weak or no SphK1 activity (IC₅₀ >10 µM), reflecting the divergence in kinase selectivity driven by the amide side‑chain [3]. This positions CAS 487022‑96‑8 as a candidate for SphK1‑focused programs rather than JNK‑pathway research.

Sphingosine kinase 1 Cancer Inflammation

High‑Impact Research and Procurement Application Scenarios for (E)-2-(Benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile


Sphingosine‑1‑Phosphate (S1P) Pathway Dissection in Oncology Models

The compound’s structural alignment with the patented thiazolylpiperidine SphK1 inhibitor chemotype [1] makes it a suitable tool for probing the S1P signaling axis in cancer cell proliferation and angiogenesis assays. Researchers can use CAS 487022‑96‑8 in head‑to‑head studies with SphK1‑inactive benzothiazole‑ylidene analogs (e.g., AS601245) to deconvolute SphK1‑dependent versus JNK‑dependent phenotypic responses .

CNS‑Penetrant Kinase Probe Development

With a predicted logP of 3.08 and compliance with Lipinski’s Rule of 5 [1], CAS 487022‑96‑8 is a privileged starting point for CNS‑oriented kinase inhibitor design. Its higher lipophilicity relative to the morpholine analog suggests improved passive BBB permeability, enabling target‑engagement studies in glioblastoma or neuroinflammation models.

Stereochemically Defined Reference Standard for E/Z Isomer Differentiation

The confirmed (E)‑configuration, supported by the parent crystal structure [1], allows CAS 487022‑96‑8 to serve as a chromatographic and spectroscopic reference standard for distinguishing E/Z isomers in benzothiazole‑ylidene libraries. This is critical for quality control in compound management and for ensuring isomer‑specific activity readouts in high‑throughput screens .

Multicomponent Reaction Building Block for Focused Kinase Libraries

The 3‑oxo‑3‑(piperidin‑1‑yl)propanenitrile motif is a versatile intermediate for Knoevenagel condensations and multicomponent reactions [1]. CAS 487022‑96‑8 can be employed as a core scaffold for parallel synthesis of benzothiazole‑acrylonitrile libraries, enabling rapid exploration of structure–activity relationships around the piperidine amide region for kinase or GPCR targets .

Quote Request

Request a Quote for (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.